3-エピカブラレアヒドロキシラクトン

概要

説明

3-Epicabraleahydroxylactone (3-EBL) is a synthetic compound that has been studied for its potential applications in the field of biochemistry and physiology. It is a derivative of the naturally occurring compound, cabraleahydroxylactone (CBL), which is found in the bark of the cabralea tree. 3-EBL has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential use in laboratory experiments.

科学的研究の応用

抗ウイルス用途

3-エピカブラレアヒドロキシラクトン: は、その潜在的な抗ウイルス特性、特にエプスタイン・バーウイルス(EBV)に対する阻害効果について研究されています。 この化合物は、ラジ細胞における12-O-テトラデカンオイルホルボール-13-アセテート(TPA)によって誘導されたエプスタイン・バーウイルス早期抗原(EBV-EA)の活性化を阻害することが判明しました {svg_1}。これは、EBVに関連する疾患の治療のためのさらなる研究の候補となりうることを示唆しています。

抗炎症効果

3-エピカブラレアヒドロキシラクトンのトリテルペノイドの性質は、それが抗炎症特性を有する可能性があることを示唆しています。 関連する化合物は、マウスにおけるTPA誘導炎症に対して阻害効果を示すことが示されており、これは3-エピカブラレアヒドロキシラクトンも炎症の軽減に有益となりうることを示唆しています {svg_2}.

抗腫瘍促進活性

新たな抗腫瘍剤の探索において、3-エピカブラレアヒドロキシラクトンは、抗腫瘍促進剤としての可能性について評価されています。 この化合物は、EBV-EAの活性化を阻害する能力は、発がんのプロモーション段階を予防する可能性を示す有望な指標です {svg_3}.

化学予防の可能性

3-エピカブラレアヒドロキシラクトンのEBV-EAに対する阻害効果は、それが化学予防特性を持つ可能性を示唆しています。 癌に関連するウイルス抗原の活性化を阻止することにより、ウイルス関連癌の予防に貢献する可能性があります {svg_4}.

化粧品用途

その潜在的な抗炎症特性を考えると、3-エピカブラレアヒドロキシラクトンは化粧品製剤での使用が検討されています。 ツバキ油からの天然由来と炎症した皮膚を鎮める可能性は、スキンケア製品の魅力的な成分となっています {svg_5}.

機能性食品開発

抗ウイルスや抗炎症効果など、3-エピカブラレアヒドロキシラクトンに関連する健康上の利点は、機能性食品開発において注目すべき化合物となっています。 免疫システムを強化したり、炎症を軽減したりすることを目的とした栄養補助食品に組み込むことができます {svg_6}.

作用機序

Target of Action

3-Epicabraleahydroxylactone, a japonica diterpenoid, primarily targets antigen receptors on cells . These receptors play a crucial role in the immune response, recognizing and binding to specific antigens, which triggers a series of immune reactions.

Mode of Action

The compound interacts with its targets by binding to the antigen receptors on cells . This binding triggers the cells to undergo apoptosis, a process of programmed cell death . Additionally, 3-Epicabraleahydroxylactone is also able to bind with DNA and inhibit protein synthesis .

Biochemical Pathways

Its inhibition of protein synthesis also implies an impact on the central dogma of molecular biology, potentially disrupting the flow of genetic information within the cell .

Result of Action

The binding of 3-Epicabraleahydroxylactone to antigen receptors and DNA leads to apoptosis and inhibition of protein synthesis, respectively . These actions can result in the death of targeted cells, such as those infected with the Epstein-Barr virus or cancer cells . This suggests potential applications of 3-Epicabraleahydroxylactone in antiviral and anticancer therapies.

Action Environment

The environment can influence the action, efficacy, and stability of 3-Epicabraleahydroxylactone. For instance, the presence of oxygen in the air may trigger a chemical reaction with the compound, leading to its transformation . .

Safety and Hazards

生化学分析

Biochemical Properties

3-Epicabraleahydroxylactone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to bind to antigen receptors on cells, leading to apoptosis . Additionally, 3-Epicabraleahydroxylactone can bind with DNA and inhibit protein synthesis . These interactions highlight its potential as an antiviral and anticancer agent.

Cellular Effects

The effects of 3-Epicabraleahydroxylactone on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis in cancer cells and inhibiting the activation of the Epstein-Barr virus . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent inhibitor of viral and cancer cell proliferation .

Molecular Mechanism

At the molecular level, 3-Epicabraleahydroxylactone exerts its effects through several mechanisms. It binds to antigen receptors on cells, triggering apoptosis . Additionally, it interacts with DNA, inhibiting protein synthesis and thereby preventing the replication of viral and cancer cells . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Epicabraleahydroxylactone have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that 3-Epicabraleahydroxylactone remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 3-Epicabraleahydroxylactone vary with different dosages in animal models. At lower doses, it has been shown to inhibit the activation of the Epstein-Barr virus and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

3-Epicabraleahydroxylactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antiviral and anticancer properties . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, 3-Epicabraleahydroxylactone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Epicabraleahydroxylactone plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its interactions with biomolecules and its overall therapeutic efficacy .

特性

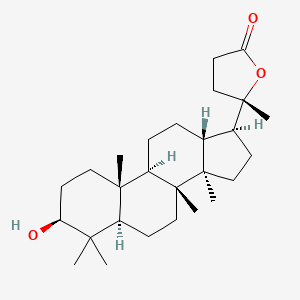

IUPAC Name |

(5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-BWNRNTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Epicabraleahydroxylactone and where is it found?

A1: 3-Epicabraleahydroxylactone (also known as 3-epi-Cabraleahydroxylactone) is a naturally occurring triterpenoid compound. It has been isolated from the seed oil of the camellia plant (Camellia japonica L.) [] and the stem bark of Aglaia species, including Aglaia argentea [] and Aglaia angustifolia [, ].

Q2: What is the molecular structure of 3-Epicabraleahydroxylactone?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, the structure of 3-Epicabraleahydroxylactone can be deduced from its name and classification as a triterpenoid. Triterpenoids are derived from a 30-carbon precursor. The "hydroxylactone" part of the name indicates the presence of both a hydroxyl group (-OH) and a lactone ring (a cyclic ester) within its structure. Further structural details, including spectroscopic data, would be found in the full research articles.

Q3: Are there other triterpenoids found alongside 3-Epicabraleahydroxylactone in the same plant sources?

A4: Yes, several other triterpenoids have been identified in the same plant sources as 3-Epicabraleahydroxylactone. For example, in camellia seed oil, researchers also found 3-epicabraleadiol, ocotillol II, ocotillol I, dammarenediol II, (20R)-taraxastane-3beta,20-diol, and lupane-3beta,20-diol []. In Aglaia angustifolia, a seco-apotirucallane-type triterpenoid named angustifolianin, as well as (20S, 24S)-epoxy-dammarane-3β,25-diol and cabralealactone, were found in addition to 3-Epicabraleahydroxylactone []. This suggests that these plants may be sources of a diverse range of potentially bioactive triterpenoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。